REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C@H:6]1[C@H:8]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[NH:7]1)=[O:5])[CH3:2].CC(C[AlH]C[CH:20]([CH3:22])[CH3:21])C.CO.[O-]S([O-])(=O)=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[CH:8]1[N:7]2[CH:6]1[CH:4]([OH:5])[O:3][CH:1]2[CH:2]1[CH:8]([C:9]2[S:10][CH:22]=[CH:20][CH:21]=2)[NH:7]1 |f:3.4.5|
|
Name
|
1c
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)[C@@H]1N[C@H]1C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for another hour at which point ESI MS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flame dried 100 ml Schlenk tube
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
STIRRING
|
Details
|
to stir for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while warming to room temperature
|
Type
|
STIRRING
|
Details
|
to stir for another 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered
|
Type
|
ADDITION
|
Details
|
water and ether was added
|
Type
|
EXTRACTION
|
Details
|
The organic later was extracted from the
|
Type
|
CUSTOM
|
Details
|
partition three times
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting white solid may be crystallized from EtOAc or MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1C2C(OC(N12)C1NC1C=1SC=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |